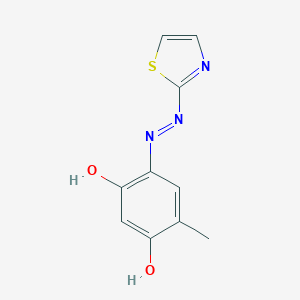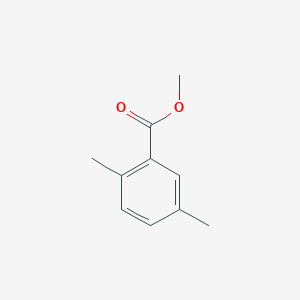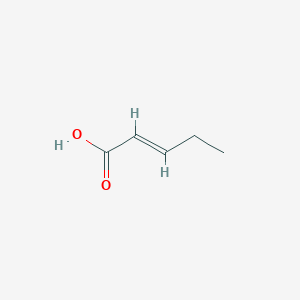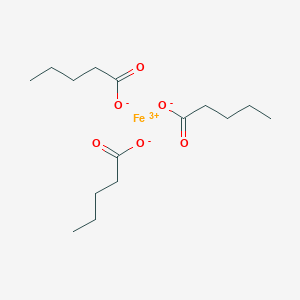
Iron(3+) tripentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of iron(III) compounds often involves the reaction of iron with other elements or compounds under specific conditions . The exact method can vary greatly depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of iron(III) compounds can vary greatly depending on the other elements present in the compound . These structures can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Iron(III) compounds can participate in a variety of chemical reactions. For example, they can react with thiocyanate ions to form a blood-red solution, which is often used as a test for the presence of iron(III) or thiocyanate ions in chemical analysis .Physical And Chemical Properties Analysis
Physical properties of iron(III) compounds include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Safety And Hazards
Orientations Futures
The study of iron(III) compounds continues to be an active area of research, with potential applications in areas such as materials science, medicine, and environmental science . Future research will likely focus on developing new synthesis methods, exploring novel applications, and improving our understanding of the properties and behaviors of these compounds .
Propriétés
IUPAC Name |
iron(3+);pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYTLAXRWFCKG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27FeO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625184 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(3+) tripentanoate | |
CAS RN |
10450-56-3 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

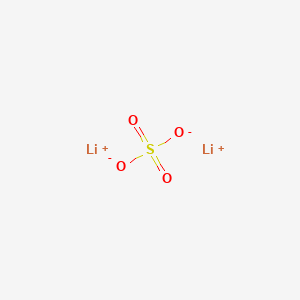
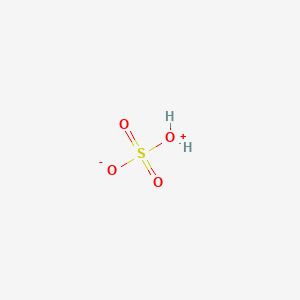
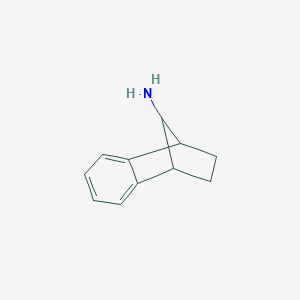
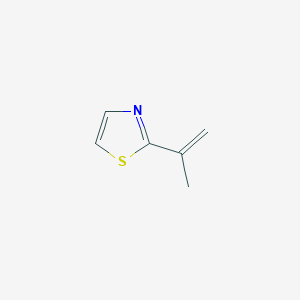

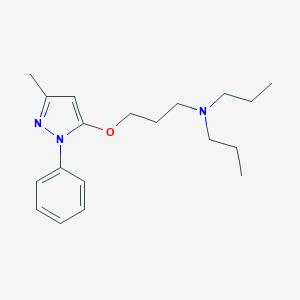
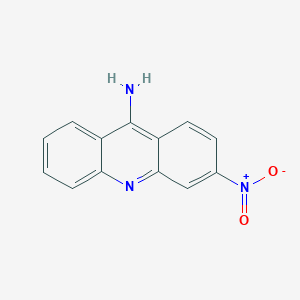
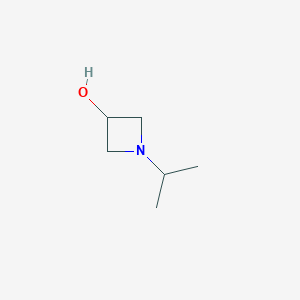
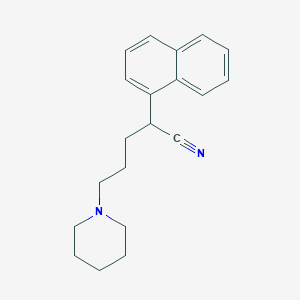
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
